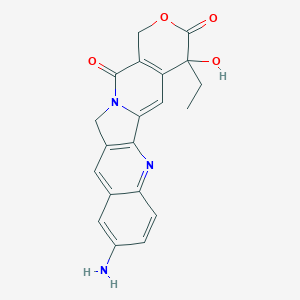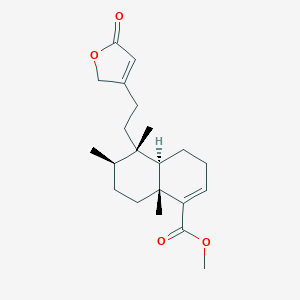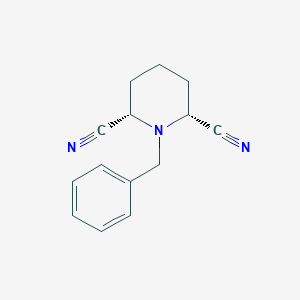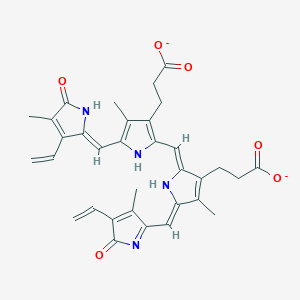
7-ヒドロキシプロクロルペラジン
概要
説明
7-Hydroxyprochlorperazine (7-OHP) is a compound that belongs to the phenothiazine class of compounds. It is a derivative of the antipsychotic drug prochlorperazine and has been studied for its potential applications in the scientific and medical fields. 7-OHP has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments for various purposes.
科学的研究の応用
統合失調症と不安の治療
7-ヒドロキシプロクロルペラジンは、現実を理解できない異常な行動を特徴とする精神障害である統合失調症の管理に使用されます . また、非精神病性不安の治療にも使用されており、重度の症状を緩和します .
重度の吐き気と嘔吐の抑制
この化合物は、特に化学療法を受けている患者や術後回復中の患者において、重度の吐き気と嘔吐を抑制する上で効果的です . これは、これらの症状の引き金となる脳内のドーパミン受容体をブロックすることによって機能します .
シトクロムP450遺伝子型の影響に関する研究
シトクロムP450遺伝子型が、7-ヒドロキシプロクロルペラジンを含むプロクロルペラジン代謝物の血漿における分布に影響を与える可能性について、研究が行われています。 この研究は、薬物の代謝と反応における個体差を理解するために不可欠です .
小児の安全性と有効性
7-ヒドロキシプロクロルペラジンに代謝されるプロクロルペラジンの小児における安全性について、研究が行われています。 これには、吐き気を抑制するため、および錐体外路症状などの副作用のリスクを評価することが含まれます .
神経科学における応用
7-ヒドロキシプロクロルペラジンは、神経科学において、筋活動と線維型変換に対する潜在的な影響について研究されています。 これは、筋機能および筋疾患において重要な役割を果たす、カルシウムとROS関連のシグナル伝達経路に影響を与える可能性があります .
めまいの治療における治療的使用
臨床試験では、急性めまいの治療におけるプロクロルペラジンの有効性と安全性が評価されています。 その結果は、7-ヒドロキシプロクロルペラジンを含むその代謝物が、めまいの症状の管理においてどのような治療的可能性を持っているかを理解するのに役立ちます .
作用機序
Target of Action
7-Hydroxy Prochlorperazine, a derivative of Prochlorperazine, primarily targets dopamine receptors in the brain . It is known to block D2 dopamine receptors , which are somatodendritic autoreceptors . These receptors play a crucial role in regulating dopamine release, neuron firing, and dopamine production .
Mode of Action
The compound interacts with its targets by blocking the D2 dopamine receptors in the brain . This blocking action inhibits the overactivity of dopamine, which can lead to the symptoms of schizophrenia and anxiety . It also depresses the chemoreceptor trigger zone, leading to its antiemetic effects .
Biochemical Pathways
7-Hydroxy Prochlorperazine affects the dopaminergic pathways in the brain . By blocking D2 dopamine receptors, it interferes with the normal functioning of these pathways, leading to a reduction in symptoms of psychosis and nausea . It’s also shown to block histaminergic, cholinergic, and noradrenergic receptors .
Pharmacokinetics
The compound is extensively metabolized in the liver by cytochrome P450s (CYPs) to sulphoxide, 7-hydroxylate, and N-desmethylate . The influence of CYP genotype on the plasma dispositions of prochlorperazine and its metabolites has been studied, but no significant effect was found . The bioavailability of Prochlorperazine is presumed to be substantial .
Result of Action
The primary result of 7-Hydroxy Prochlorperazine’s action is the alleviation of symptoms of psychotic disorders such as schizophrenia and generalized non-psychotic anxiety . It is also used to relieve severe nausea and vomiting . The blocking of D2 dopamine receptors leads to a reduction in the overactivity of dopamine, thereby reducing the symptoms of these conditions .
Safety and Hazards
Prochlorperazine, a related compound, has been associated with acute toxicity, reproductive toxicity, effects on or via lactation, and specific target organ toxicity . Serious adverse effects (AEs) such as seizure, neuroleptic malignant syndrome, autonomic collapse, tardive dyskinesia have been reported . Fatalities and life-threatening AEs have also been reported .
生化学分析
Biochemical Properties
7-Hydroxy Prochlorperazine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolic conversion. The compound also binds to dopamine D2 receptors, which are crucial in mediating its antipsychotic and antiemetic effects. These interactions result in the inhibition of dopamine signaling pathways, leading to its therapeutic effects .
Cellular Effects
The effects of 7-Hydroxy Prochlorperazine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with dopamine D2 receptors leads to the inhibition of dopamine-mediated signaling, which affects neurotransmission and neuronal activity. Additionally, 7-Hydroxy Prochlorperazine can alter the expression of genes involved in neurotransmitter synthesis and degradation, further impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Hydroxy Prochlorperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to dopamine D2 receptors, inhibiting their activity and reducing dopamine signaling. This inhibition is crucial for its antipsychotic and antiemetic effects. Furthermore, 7-Hydroxy Prochlorperazine can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy Prochlorperazine change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other biomolecules. Long-term studies have shown that 7-Hydroxy Prochlorperazine can have sustained effects on cellular function, particularly in terms of neurotransmitter regulation and gene expression. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 7-Hydroxy Prochlorperazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing nausea and vomiting and alleviating symptoms of psychiatric disorders. At higher doses, 7-Hydroxy Prochlorperazine can cause toxic or adverse effects, including extrapyramidal symptoms, sedation, and cardiovascular issues. These threshold effects highlight the importance of dosage optimization in clinical settings .
Metabolic Pathways
7-Hydroxy Prochlorperazine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidation, hydroxylation, and demethylation, resulting in the formation of various metabolites. These metabolic processes are crucial for the compound’s elimination and detoxification. Additionally, 7-Hydroxy Prochlorperazine can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 7-Hydroxy Prochlorperazine within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with plasma proteins, affecting its bioavailability and distribution. Additionally, 7-Hydroxy Prochlorperazine can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound’s localization and accumulation in specific tissues are influenced by its physicochemical properties and interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of 7-Hydroxy Prochlorperazine plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be found in various cellular compartments, including the endoplasmic reticulum and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 7-Hydroxy Prochlorperazine affects its interactions with biomolecules and its overall therapeutic efficacy .
特性
IUPAC Name |
8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHMTGXYBUCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00490866 | |
| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52172-19-7 | |
| Record name | 7-Hydroxyprochlorperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052172197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYPROCHLORPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0786QQC55N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 7-Hydroxyprochlorperazine quantified in biological samples?
A2: A recent study described a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Prochlorperazine and its metabolites, including 7-Hydroxyprochlorperazine, in human plasma. [] This method offers high sensitivity and specificity, achieving a lower limit of quantification of 10 ng/L for 7-Hydroxyprochlorperazine. [] The development and validation of such analytical techniques are crucial for understanding the pharmacokinetics of Prochlorperazine and its metabolites in clinical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




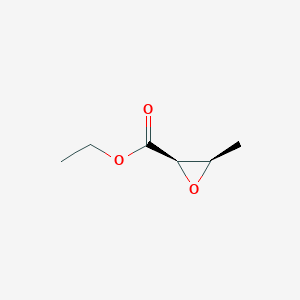

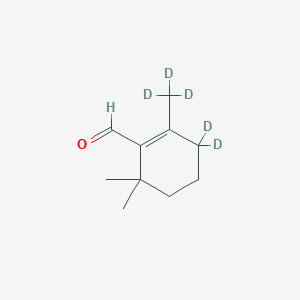

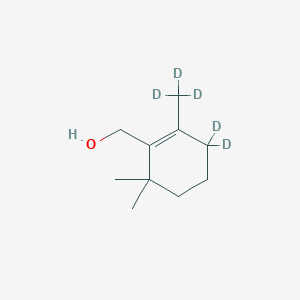
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)

